molecular formula C11H12ClNO B14346081 1-Chloro-4-(4-methylanilino)but-3-en-2-one CAS No. 90251-27-7

1-Chloro-4-(4-methylanilino)but-3-en-2-one

Cat. No.: B14346081
CAS No.: 90251-27-7
M. Wt: 209.67 g/mol
InChI Key: VEJADFUPQGKSJC-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-methylanilino)but-3-en-2-one is an organic compound that belongs to the class of enones It features a chloro group, a methylanilino group, and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(4-methylanilino)but-3-en-2-one typically involves the reaction of 4-methylaniline with a suitable chloroalkene. One common method is the nucleophilic substitution reaction where 4-methylaniline reacts with 1-chloro-3-buten-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-methylanilino)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

1-Chloro-4-(4-methylanilino)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-methylanilino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(4-methylanilino)but-3-en-2-one: Features a similar structure with variations in the substituents.

    3-Chloro-2-(4-methylanilino)-1,4-naphthoquinone: Another compound with a chloro and methylanilino group but with a naphthoquinone structure.

    2-Chloro-3-(4-methylanilino)-1,4-naphthoquinone: Similar to the above but with different positioning of the chloro and methylanilino groups.

Uniqueness

This compound is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

90251-27-7

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

1-chloro-4-(4-methylanilino)but-3-en-2-one

InChI

InChI=1S/C11H12ClNO/c1-9-2-4-10(5-3-9)13-7-6-11(14)8-12/h2-7,13H,8H2,1H3

InChI Key

VEJADFUPQGKSJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)CCl

Origin of Product

United States

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